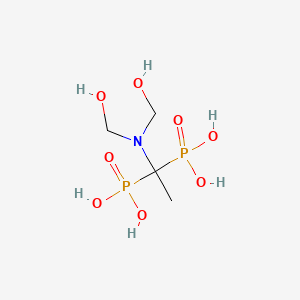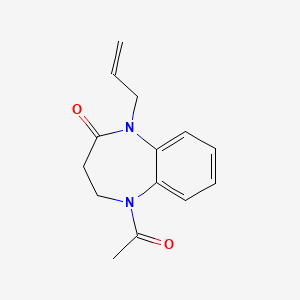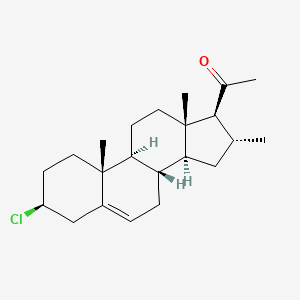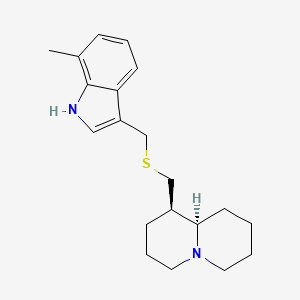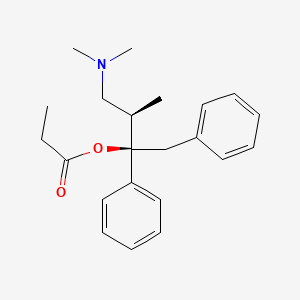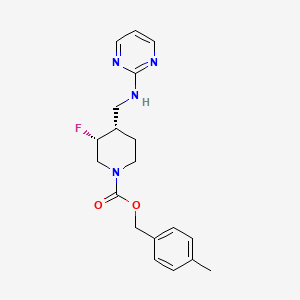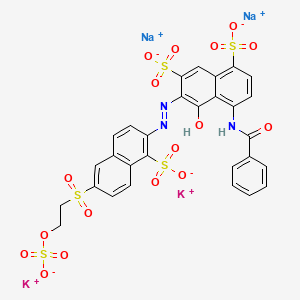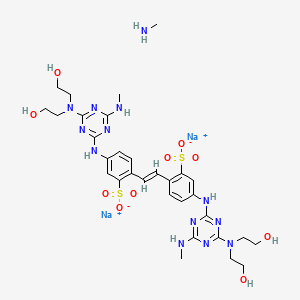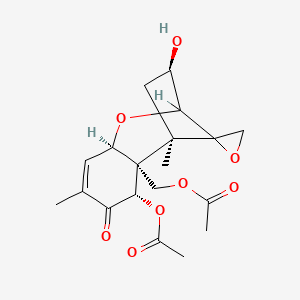
7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one is a complex organic compound that belongs to the class of trichothecenes Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one typically involves multiple steps, including the formation of the trichothecene core structure, followed by functional group modifications. Common synthetic routes may include:
Formation of the trichothecene core: This step often involves cyclization reactions to form the sesquiterpenoid skeleton.
Epoxidation: Introduction of the epoxy group at the 12,13-position using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Acetylation: Acetylation of hydroxyl groups at the 7alpha and 15 positions using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such complex compounds may involve fermentation processes using fungal cultures that naturally produce trichothecenes, followed by extraction and purification steps. Alternatively, large-scale chemical synthesis may be employed, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the epoxy group, converting it to diols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, potassium permanganate (KMnO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Diols.
Substitution products: Compounds with new functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of analogs: Researchers study the synthesis of analogs to explore structure-activity relationships.
Catalysis: The compound may be used as a catalyst or catalyst precursor in organic reactions.
Biology
Antifungal activity: Trichothecenes are known for their antifungal properties, making them subjects of study for agricultural applications.
Toxicology: The toxic effects of trichothecenes on human and animal cells are extensively studied to understand their mechanisms of action and potential therapeutic uses.
Medicine
Anticancer research: Some trichothecenes have shown potential anticancer activity, leading to research into their use as chemotherapeutic agents.
Drug development: The compound’s biological activity makes it a candidate for drug development studies.
Industry
Pesticides: Due to their antifungal properties, trichothecenes are explored as potential components of pesticides.
Biotechnology: The compound’s unique structure and reactivity make it useful in various biotechnological applications.
Mécanisme D'action
The mechanism of action of 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one involves its interaction with cellular components, leading to various biological effects. The compound may:
Inhibit protein synthesis: By binding to ribosomes and interfering with translation.
Induce oxidative stress: Through the generation of reactive oxygen species (ROS).
Trigger apoptosis: By activating apoptotic pathways in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
T-2 toxin: Another trichothecene with similar biological activities.
Deoxynivalenol (DON): Known for its toxic effects on humans and animals.
Nivalenol: Shares structural similarities and biological activities with 7alpha,15-Bis(acetyloxy)-12,13-epoxy-3alpha-hydroxytrichothec-9-en-8-one.
Propriétés
Numéro CAS |
54996-63-3 |
|---|---|
Formule moléculaire |
C19H24O8 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
[(1R,2S,3S,7R,10R)-3-acetyloxy-10-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24O8/c1-9-5-13-18(7-24-10(2)20,16(14(9)23)26-11(3)21)17(4)6-12(22)15(27-13)19(17)8-25-19/h5,12-13,15-16,22H,6-8H2,1-4H3/t12-,13-,15?,16-,17-,18-,19?/m1/s1 |
Clé InChI |
LRARZSDWZXRWLZ-RXMAYRRKSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@]([C@@H](C1=O)OC(=O)C)([C@]3(C[C@H](C(C34CO4)O2)O)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


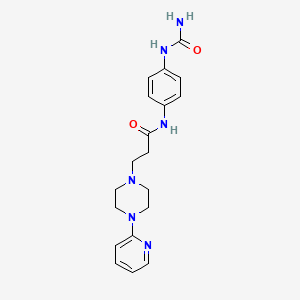
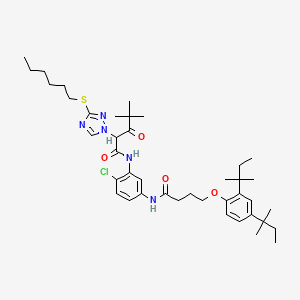
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
